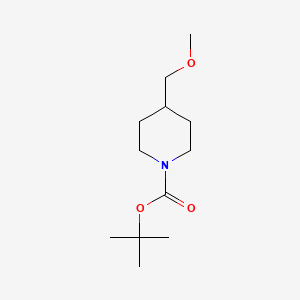

Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)13-7-5-10(6-8-13)9-15-4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOINXYPVJQGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621267 | |

| Record name | tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509147-78-8 | |

| Record name | tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including the bulky tert-butyloxycarbonyl (Boc) protecting group and the methoxymethyl substituent, impart specific physicochemical properties that are critical for its application in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding these physical properties is paramount for researchers in designing synthetic routes, developing purification strategies, and formulating final compounds. This in-depth technical guide provides a comprehensive overview of the known physical properties of this compound, supported by available data and general experimental methodologies for their determination.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its molecular identity. This compound is defined by its specific arrangement of atoms and functional groups, which dictates its reactivity and physical behavior.

-

Molecular Formula: C₁₂H₂₃NO₃

-

Molecular Weight: 229.32 g/mol

-

CAS Number: 509147-78-8[1]

-

Canonical SMILES: COC(C1CCN(CC1)C(=O)OC(C)(C)C)

-

InChI Key: KDOINXYPVJQGPE-UHFFFAOYSA-N

The structure comprises a central piperidine ring, N-protected with a Boc group, and a methoxymethyl group at the 4-position. The Boc group is a common protecting group in organic synthesis, valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The ether linkage in the methoxymethyl group is generally stable, contributing to the overall chemical robustness of the molecule.

Caption: 2D representation of this compound.

Core Physical Properties

The physical state and thermodynamic properties of a compound are critical for its handling, storage, and reactivity in various solvent systems.

| Property | Value | Source(s) |

| Physical State | Solid at room temperature | |

| Boiling Point | 288 °C | [1] |

| Density | 1.003 g/cm³ | [1] |

| Flash Point | 128 °C | [1] |

| Melting Point | Data not readily available |

The solid state of this compound at ambient temperature is typical for a molecule of its size and polarity. The relatively high boiling point is indicative of significant intermolecular forces. It is important to note that a precise experimental melting point is not consistently reported in publicly available databases.

Solubility Profile

-

Polar Aprotic Solvents: Given the presence of the carbamate and ether functionalities, it is expected to be soluble in polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone.

-

Polar Protic Solvents: Solubility in polar protic solvents like methanol and ethanol is likely, although potentially to a lesser extent than in aprotic solvents.

-

Nonpolar Solvents: Due to the significant hydrocarbon content from the piperidine ring and the tert-butyl group, some solubility in nonpolar solvents like hexanes or toluene can be anticipated, particularly upon heating.

-

Aqueous Solubility: The compound is expected to have low solubility in water due to its predominantly nonpolar character.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of a chemical compound. While specific, experimentally-derived spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), the methoxy group (a singlet around 3.3 ppm), and a series of multiplets for the piperidine ring protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon and methyl carbons of the tert-butyl group, the methoxy carbon, and the carbons of the piperidine ring.

Experimental Methodologies for Physical Property Determination

In a research and development setting, the precise determination of physical properties is crucial. The following are standard, reliable protocols for measuring the key physical properties of a liquid or low-melting solid organic compound.

Determination of Boiling Point

The Thiele tube method is a common and accurate technique for determining the boiling point of a small sample of a liquid.

Caption: Step-by-step process for determining the density of a liquid.

Self-Validating System: The use of a calibrated volumetric flask and an analytical balance provides a high degree of accuracy. Repeating the measurement multiple times and averaging the results ensures the reliability and reproducibility of the density determination.

Safety and Handling

Based on available safety data, this compound is classified as acutely toxic if swallowed. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a key synthetic intermediate with a defined set of physical properties that are crucial for its effective use in research and development. While some experimental data, such as a precise melting point and comprehensive solubility profiles, are not extensively documented in publicly accessible sources, its fundamental properties provide a solid foundation for its application. The experimental protocols outlined in this guide offer a reliable framework for the in-house determination of these and other physical characteristics, ensuring the quality and consistency of this important chemical building block.

References

-

PubChem. tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[Link]

-

PubChem. tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate.[Link]

Sources

An In-Depth Technical Guide to Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Piperidine Scaffold and the Significance of Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of a vast array of approved pharmaceutical agents. Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, including modulating lipophilicity and aqueous solubility, providing a stable scaffold, and enabling specific spatial orientations for optimal target engagement. The introduction of various substituents onto the piperidine ring allows for the fine-tuning of a compound's pharmacological profile.

This guide focuses on a particularly valuable derivative: This compound . The presence of the methoxymethyl group at the 4-position offers a unique combination of features. The ether linkage is generally stable to metabolic degradation, and the methoxy group can act as a hydrogen bond acceptor, potentially influencing ligand-receptor interactions. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen is crucial for synthetic applications, rendering the nitrogen non-basic and allowing for controlled, regioselective reactions at other positions of the molecule. This protecting group can be readily removed under acidic conditions, revealing the secondary amine for further functionalization, making it an ideal intermediate in multi-step syntheses of complex drug candidates.

This document will provide a comprehensive overview of the chemical structure, synthesis, and characterization of this compound, as well as an exploration of its applications as a key building block in the development of novel therapeutics.

Physicochemical and Structural Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃NO₃ | |

| Molecular Weight | 229.32 g/mol | |

| CAS Number | 135245-53-7 | |

| Appearance | Solid | |

| InChI Key | KDOINXYPVJQGPE-UHFFFAOYSA-N | |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)COC |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process commencing from the commercially available 4-hydroxymethylpiperidine. This strategy involves the protection of the piperidine nitrogen with a Boc group, followed by the methylation of the hydroxyl group.

Caption: Synthetic workflow for this compound.

Step 1: Boc Protection of 4-Hydroxymethylpiperidine

The initial step involves the protection of the secondary amine of 4-hydroxymethylpiperidine with a tert-butyloxycarbonyl (Boc) group. This is a standard and high-yielding reaction in organic synthesis.

Experimental Protocol:

-

To a solution of 4-hydroxymethylpiperidine (1.0 eq) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq).

-

Stir the reaction mixture at room temperature for 8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. A typical yield for this reaction is approximately 85%.[1]

Causality of Experimental Choices:

-

Solvent: THF is an excellent solvent for this reaction as it is aprotic and effectively dissolves both the starting material and the Boc anhydride.

-

Reagent: Di-tert-butyl dicarbonate is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

-

Workup: The aqueous workup is necessary to remove any water-soluble impurities and unreacted starting materials.

Step 2: O-Methylation via Williamson Ether Synthesis

The second step involves the methylation of the hydroxyl group of Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This is typically achieved through a Williamson ether synthesis.

Reaction Mechanism:

The Williamson ether synthesis proceeds via an Sₙ2 mechanism. A strong base is used to deprotonate the alcohol, forming a potent nucleophile, the alkoxide. This alkoxide then attacks the electrophilic carbon of a methylating agent (e.g., methyl iodide), displacing the leaving group (iodide) and forming the ether linkage.

Experimental Protocol:

-

Dissolve Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (NaH) (1.1 eq), portion-wise. Exercise caution as hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

-

Add a methylating agent, such as methyl iodide (CH₃I) (1.2 eq), dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction carefully by the slow addition of water.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Self-Validating System and Causality:

-

Inert Atmosphere: The use of an inert atmosphere is critical as strong bases like NaH are highly reactive with water and oxygen.

-

Anhydrous Conditions: All solvents and reagents must be anhydrous to prevent quenching of the strong base and the intermediate alkoxide.

-

Strong Base: A strong base is required to fully deprotonate the alcohol, which has a relatively high pKa.

-

Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and byproducts.

Structural Characterization

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the methoxy group (a singlet at ~3.3 ppm), and the various protons on the piperidine ring and the methylene bridge. The protons on the piperidine ring will appear as a series of multiplets in the range of 1.0-4.2 ppm.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will display distinct signals for each unique carbon atom. Key expected chemical shifts include the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the carbons of the tert-butyl methyl groups (~28 ppm), the methoxy carbon (~59 ppm), and the carbons of the piperidine ring and the methylene bridge (ranging from ~30-75 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the Boc group, typically appearing around 1690 cm⁻¹. Other significant peaks will include C-H stretching vibrations from the alkyl groups and C-O stretching from the ether linkage.

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The Boc-protected piperidine moiety is a common feature in a wide range of drug candidates targeting various diseases.

Caption: Role as a synthetic intermediate in drug discovery.

The primary utility of this compound lies in the strategic removal of the Boc group to unmask the piperidine nitrogen. This secondary amine can then be subjected to a variety of chemical transformations, including:

-

Amide bond formation: Coupling with carboxylic acids to form amides is a cornerstone of medicinal chemistry for building larger, more complex structures.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

-

N-Arylation or N-alkylation: Formation of new carbon-nitrogen bonds to introduce further diversity.

While specific examples of marketed drugs derived directly from this compound are not prominently documented, its structural motifs are present in numerous compounds investigated for a range of therapeutic areas. For instance, the Boc-protected piperidine framework is a key component in the synthesis of intermediates for various kinase inhibitors and GPCR modulators. The 4-substituted piperidine scaffold is a well-established pharmacophore that can be tailored to fit into the binding pockets of diverse biological targets.

Conclusion

This compound is a synthetically versatile and valuable building block for drug discovery and development. Its straightforward two-step synthesis from readily available starting materials, coupled with the strategic utility of the Boc protecting group, makes it an attractive intermediate for the construction of complex molecular architectures. The presence of the methoxymethyl group provides an additional point of diversity and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. As the quest for novel and more effective therapeutics continues, the strategic application of well-designed building blocks like this compound will remain a critical component of successful drug discovery programs.

References

-

Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]

-

PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foreword: The Strategic Value of Functionalized Piperidines

An In-depth Technical Guide to N-Boc-4-(methoxymethyl)piperidine (CAS 509147-78-8)

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a vast number of approved pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties upon a molecule, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional framework for orienting pharmacophoric elements.[1] This guide focuses on a specific, high-value derivative: N-Boc-4-(methoxymethyl)piperidine (CAS 509147-78-8) . By combining the piperidine core with a methoxymethyl substituent and a versatile Boc protecting group, this compound serves as a critical building block for synthesizing complex molecular architectures, particularly in the development of therapeutics for oncology and central nervous system (CNS) disorders.[2][3][4] This document provides an in-depth examination of its properties, a validated synthesis protocol with mechanistic rationale, and a discussion of its application in drug discovery.

Compound Identity and Physicochemical Properties

N-Boc-4-(methoxymethyl)piperidine, systematically named tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate, is a stable, solid compound at room temperature.[5] The tert-butyloxycarbonyl (Boc) group serves as an essential protecting group for the piperidine nitrogen, preventing its nucleophilic or basic character from interfering with desired reactions while enabling its facile removal under acidic conditions for subsequent synthetic transformations.[2]

| Property | Value | Source |

| CAS Number | 509147-78-8 | N/A |

| Molecular Formula | C₁₂H₂₃NO₃ | [5] |

| Molecular Weight | 229.32 g/mol | [5] |

| Appearance | Solid | [5] |

| SMILES String | O=C(OC(C)(C)C)N1CCC(COC)CC1 | [5] |

| InChI Key | KDOINXYPVJQGPE-UHFFFAOYSA-N | [5] |

Safety and Handling

Proper handling of N-Boc-4-(methoxymethyl)piperidine is essential. It is classified as acutely toxic upon oral exposure.

| Hazard Identification | Details | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | [5] |

| Hazard Statement | H302: Harmful if swallowed | [5] |

| Precautionary Codes | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [5] |

| Storage Class | 11 (Combustible Solids) | [5] |

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Synthesis and Mechanistic Rationale

The most logical and field-proven route to N-Boc-4-(methoxymethyl)piperidine is a two-step process commencing from the commercially available precursor, 4-piperidinemethanol. This strategy involves first protecting the secondary amine and then performing an O-methylation.

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Intermediate)

This initial step protects the piperidine nitrogen, rendering it non-nucleophilic for the subsequent ether synthesis. The reaction of 4-piperidinemethanol with di-tert-butyl dicarbonate is a robust and widely used method for introducing the Boc protecting group.[6][7]

Protocol:

-

To a solution of 4-piperidinemethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (TEA, 1.1 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in the same solvent dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction with the addition of water.

-

If using DCM, separate the organic layer. If using THF, perform an extraction with a solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-4-piperidinemethanol as a white solid.[6]

Step 2: Synthesis of N-Boc-4-(methoxymethyl)piperidine (Final Product)

This transformation is a classic Williamson ether synthesis , a reliable Sₙ2 reaction for forming ethers.[8]

Causality and Experimental Choices:

-

Base: A strong base, such as sodium hydride (NaH), is required to deprotonate the primary alcohol of the intermediate, forming a potent sodium alkoxide nucleophile. Weaker bases are generally insufficient to generate the necessary concentration of the alkoxide.

-

Solvent: Anhydrous aprotic solvents like THF or DMF are crucial. Protic solvents (e.g., water, ethanol) would be deprotonated by the strong base and would quench the alkoxide, halting the reaction.

-

Methylating Agent: A reactive electrophile with a good leaving group is needed. Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are excellent choices. The reaction proceeds via an Sₙ2 mechanism, where the alkoxide attacks the methyl group, displacing the iodide or sulfate leaving group.[8]

Protocol:

-

Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C.

-

Add a solution of N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous THF dropwise. Effervescence (H₂ gas evolution) will be observed.

-

Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.

-

Add methyl iodide (CH₃I, 1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or LC-MS analysis indicates full consumption of the starting material.

-

Carefully quench the reaction by slowly adding it to a chilled saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting residue by flash chromatography to yield N-Boc-4-(methoxymethyl)piperidine.

Analytical Characterization

To ensure the identity and purity of the final product, a combination of spectroscopic methods is employed. The expected data based on the molecular structure are as follows:

-

¹H NMR: Key signals would include a sharp singlet around 3.3 ppm (the -OCH₃ protons), a multiplet for the piperidine ring protons, a characteristic large singlet at ~1.45 ppm (the nine equivalent protons of the Boc group), and a doublet for the -CH₂-O- protons adjacent to the methoxy group.

-

¹³C NMR: Expected signals include the methoxy carbon (~59 ppm), the carbons of the piperidine ring, the quaternary and methyl carbons of the Boc group (~79 ppm and ~28 ppm, respectively), and the carbamate carbonyl carbon (~155 ppm).

-

Mass Spectrometry (ESI-MS): The spectrum should show a protonated molecular ion [M+H]⁺ at m/z 230.3. Fragmentation corresponding to the loss of the Boc group or isobutylene is also common.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the C-O-C ether stretch (around 1100 cm⁻¹) and the strong C=O stretch of the carbamate in the Boc group (around 1690 cm⁻¹).

Applications in Drug Discovery and Development

N-Boc-4-(methoxymethyl)piperidine is not an active pharmaceutical ingredient itself but rather a versatile intermediate. Its structure allows for the strategic incorporation of the 4-(methoxymethyl)piperidine moiety into larger, more complex molecules. This scaffold is found in numerous compounds targeting various diseases.[1][4]

The utility of this building block can be understood through a logical progression:

Caption: Role of the title compound in drug discovery.

Key Application Insights:

-

Kinase Inhibitors: Piperidine rings often serve as central scaffolds for kinase inhibitors, orienting key functional groups for interaction with the enzyme's active site.[2] The methoxymethyl group can be used to probe specific pockets within the binding site, potentially improving potency and selectivity. The synthesis of Vandetanib, a potent tyrosine kinase inhibitor, utilizes a similar functionalized piperidine intermediate, highlighting the importance of this structural class in oncology.[9][10]

-

CNS Agents: The physicochemical properties imparted by the piperidine ring can enhance a drug's ability to cross the blood-brain barrier, a critical requirement for CNS-acting drugs.[2] The ether linkage is generally stable to metabolism, making the methoxymethyl group a desirable feature for modifying polarity and hydrogen bonding capacity without introducing a metabolic weak spot.

-

Scaffold Decoration: Following the O-methylation, the Boc group can be easily removed with an acid (e.g., trifluoroacetic acid), revealing the piperidine nitrogen. This free amine can then be functionalized through N-alkylation, N-arylation, acylation, or reductive amination, allowing for the rapid generation of a library of diverse compounds for structure-activity relationship (SAR) studies.

References

- Wang, M., Wang, W., & Q, Z. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

-

PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

-

Goti, G., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. N-Boc-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

- 7. N-Boc-4-piperidinemethanol 97 123855-51-6 [sigmaaldrich.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. atlantis-press.com [atlantis-press.com]

- 10. researchgate.net [researchgate.net]

Guide to the Molecular Weight of Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate: From Theoretical Principles to Empirical Verification

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Context of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, N-Boc protected piperidines are indispensable structural motifs. Their prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to parent molecules. Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate is a prominent member of this class, serving as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its utility is exemplified in the synthesis of targeted therapies, where precise structural control is paramount. For instance, closely related structures are key intermediates in the synthesis of kinase inhibitors like Vandetanib.[1][2]

A molecule's molecular weight is its most fundamental property, serving as the primary identifier in synthesis and analysis. An accurate determination of this value is the first critical checkpoint in any research and development workflow, confirming that the desired compound has indeed been synthesized before proceeding to more complex biological assays.

This guide provides a comprehensive technical overview of the molecular weight of this compound. We will move beyond a simple statement of the value, delving into the theoretical calculations and, more importantly, the robust, field-proven experimental protocols required for its empirical verification. As scientists, we understand that a protocol's value lies not just in its steps, but in the rationale behind them. Therefore, this document emphasizes the causality of experimental choices, ensuring that the methodologies described are not only accurate but also self-validating.

Core Physicochemical Properties

Before any experimental verification, a thorough understanding of the molecule's theoretical properties is essential. These calculated values serve as the benchmark against which all empirical data are compared.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃NO₃ | [3] |

| Molecular Weight | 229.32 g/mol | [3] |

| CAS Number | 509147-78-8 | [3] |

| Canonical SMILES | COC(C)(C)(C)OC(=O)N1CCC(COC)CC1 | |

| InChI Key | KDOINXYPVJQGPE-UHFFFAOYSA-N |

The molecular weight of 229.32 g/mol is derived from the sum of the atomic masses of all atoms in the empirical formula (C₁₂H₂₃NO₃). This value represents the monoisotopic mass, which is the cornerstone for high-resolution mass spectrometry analysis.

Experimental Verification: A Dual-Pillar Approach

Confirming the molecular weight and structural integrity of a synthesized compound is a non-negotiable step in drug development. A single technique is rarely sufficient; instead, a synergistic approach using orthogonal methods provides the highest degree of confidence. Here, we detail the two pillars of this verification process: Mass Spectrometry (MS) for direct molecular weight determination and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation.

Pillar 1: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the gold standard for determining the molecular weight of a compound.[4] The choice of ionization technique is critical, as it directly impacts the quality of the data and the ability to observe the intact molecular ion.

Expertise in Action: Why Electrospray Ionization (ESI)?

For a molecule like this compound, which possesses moderate polarity and is susceptible to fragmentation, a "soft" ionization technique is required.

-

Electron Ionization (EI): This high-energy technique would cause significant fragmentation of the parent molecule, making it difficult to identify the molecular ion peak.[5]

-

Electrospray Ionization (ESI): ESI is the ideal choice. It is a soft ionization method that imparts minimal excess energy to the molecule, allowing the intact, protonated molecule ([M+H]⁺) to be observed with high abundance.[5] This is crucial for unambiguous molecular weight confirmation.

The logical workflow for ESI-MS analysis is outlined below.

Caption: Logical flow for confirming molecular identity via MS and NMR.

Self-Validating Experimental Protocol: ¹H & ¹³C NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation & Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Acquire a standard ¹H spectrum (typically 16-32 scans).

-

Acquire a proton-decoupled ¹³C spectrum (typically 512-1024 scans).

-

-

Data Interpretation & Validation:

-

¹H NMR: Correlate the observed signals with the expected structure. The spectrum is validated if the chemical shifts, multiplicities, and integrations match the theoretical values.

-

~1.45 ppm (singlet, 9H): Protons of the tert-butyl group.

-

~3.34 ppm (singlet, 3H): Protons of the methoxy (-OCH₃) group.

-

Other signals for the piperidine ring and methylene bridge protons (typically between 1.0-4.2 ppm).

-

-

¹³C NMR: Confirm the presence of all 12 carbon atoms.

-

~154.9 ppm: Carbonyl carbon (C=O) of the carbamate.

-

~79.2 ppm: Quaternary carbon of the tert-butyl group.

-

~58.8 ppm: Methoxy carbon (-OCH₃).

-

~28.4 ppm: Methyl carbons of the tert-butyl group.

-

Signals for the piperidine ring carbons.

-

-

Conclusion

The molecular weight of this compound is theoretically established as 229.32 g/mol based on its molecular formula of C₁₂H₂₃NO₃. However, for the rigorous demands of research and drug development, this value must be confirmed empirically.

This guide outlines a robust, dual-pillar strategy for this confirmation. High-resolution mass spectrometry using electrospray ionization provides a direct and highly accurate measurement of the molecular mass, while ¹H and ¹³C NMR spectroscopy provides the indispensable structural context. The synergy between these two techniques delivers an unambiguous validation of both molecular weight and chemical identity. Adherence to these detailed, self-validating protocols ensures the scientific integrity required for advancing discovery programs.

References

-

PubChem. tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available from: [Link]

-

Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available from: [Link]

-

PubChem. tert-Butyl 4-(methylamino)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. American Chemical Society. Available from: [Link]

-

Chemistry LibreTexts. (2022). Molecular Weight Determination. Available from: [Link]

-

de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available from: [Link]

-

Navarro-Vázquez, A., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley-VCH. Available from: [Link]

-

Akutsu, H., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

-

Impact Analytical. Molecular Weight Determination. Available from: [Link]

Sources

A Technical Guide to the Spectral Characteristics of Tert-Butyl 4-(Methoxymethyl)piperidine-1-carboxylate

This in-depth technical guide provides a comprehensive analysis of the spectral data for tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate, a key building block in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through a detailed examination of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide actionable, field-proven insights.

Introduction

This compound is a saturated heterocyclic compound featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a methoxymethyl group. The Boc protecting group is a common motif in organic synthesis, valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its favorable pharmacokinetic properties. The methoxymethyl substituent offers a site for potential hydrogen bonding and can influence the overall polarity and conformational behavior of the molecule.

A thorough understanding of the spectral properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in multi-step synthetic sequences. This guide will provide a detailed theoretical analysis of the expected spectral data, supported by comparisons with structurally related compounds.

Synthesis Pathway

The synthesis of this compound can be logically envisioned as a two-step process starting from the commercially available piperidin-4-ylmethanol. This synthetic approach ensures a high-yielding and straightforward route to the target compound.

First, the secondary amine of piperidin-4-ylmethanol is protected with a di-tert-butyl dicarbonate (Boc)₂O to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate[1]. This reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) at room temperature[1]. The Boc protection is crucial to prevent side reactions involving the nitrogen atom in the subsequent step.

The second step involves the etherification of the hydroxyl group. A common and effective method for this transformation is the Williamson ether synthesis. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is followed by the addition of an alkylating agent, in this case, methyl iodide (CH₃I), to furnish the desired methoxy ether.

Caption: Labeled structure of this compound for ¹H NMR assignment. (Note: A placeholder image is used here. In a real-world scenario, a chemical structure drawing would be inserted.)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are as follows:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (t-Bu, CH₃) | ~28.5 | The three equivalent methyl carbons of the tert-butyl group. |

| C-2 (t-Bu, C) | ~79.5 | The quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen. |

| C-3 (Piperidine, C2/C6) | ~44.0 | The methylene carbons adjacent to the nitrogen atom. |

| C-4 (Piperidine, C3/C5) | ~29.0 | The methylene carbons of the piperidine ring. |

| C-5 (Piperidine, C4) | ~38.0 | The methine carbon at the point of substitution. |

| C-6 (C=O) | ~155.0 | The carbonyl carbon of the Boc group, highly deshielded. |

| C-7 (CH₂-O) | ~75.0 | The methylene carbon attached to the ether oxygen. |

| C-8 (O-CH₃) | ~59.0 | The carbon of the methoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2975 - 2850 | C-H stretch | Aliphatic (piperidine, t-Bu, methoxymethyl) |

| 1690 - 1670 | C=O stretch | Amide (Boc group) |

| 1250 - 1000 | C-O stretch | Ether and ester |

| 1170 - 1150 | C-N stretch | Amine |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺. The predicted molecular weight of this compound is 243.35 g/mol . Therefore, the expected parent ion peak in the ESI-MS spectrum would be at an m/z of 244.36.

Fragmentation of the parent ion can provide further structural information. Common fragmentation pathways for Boc-protected amines involve the loss of the tert-butyl group as isobutylene (56 Da) or the entire Boc group (100 Da).

Caption: Predicted ESI-MS fragmentation of this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectral data discussed above. These protocols represent self-validating systems for ensuring data quality and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a solid sample, a small amount can be analyzed neat using a diamond attenuated total reflectance (ATR) accessory.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the instrument and record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the protonated molecule.

-

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify this compound, assess its purity, and utilize it effectively in their synthetic endeavors. The provided experimental protocols offer a robust framework for obtaining high-quality spectral data, ensuring the integrity and reproducibility of scientific research.

References

-

Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]

Sources

An In-depth Technical Guide to the 1H NMR Spectrum of tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of NMR in Structural Elucidation

In the realm of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and non-destructive method for elucidating molecular structure in solution. This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. By understanding the nuances of its ¹H NMR spectrum, researchers can confirm its identity, assess its purity, and gain insights into its conformational dynamics.

This document will delve into the theoretical prediction of the ¹H NMR spectrum, provide a detailed experimental protocol for its acquisition, and offer insights into the interpretation of the spectral data. The causality behind experimental choices and the principles governing the observed chemical shifts and coupling patterns will be thoroughly explained to provide a field-proven perspective.

Predicted ¹H NMR Spectrum Analysis

The structure of this compound contains several distinct proton environments, which will give rise to a characteristic set of signals in the ¹H NMR spectrum. The following analysis predicts the chemical shift (δ), multiplicity, and integration for each proton.

Molecular Structure and Proton Environments

To facilitate the spectral analysis, let's first visualize the molecular structure and label the different proton environments.

Caption: Molecular structure of this compound with key proton environments labeled.

Predicted Chemical Shifts, Multiplicities, and Couplings

The predicted ¹H NMR data is summarized in the table below. These predictions are based on established chemical shift ranges for similar functional groups and the influence of adjacent electronegative atoms and electronic effects.[1][2][3][4]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| tert-butyl (Boc) | ~1.45 | Singlet (s) | 9H | N/A | The nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a strong singlet.[3] |

| Piperidine H2, H6 (axial) | ~2.6 - 2.8 | Broad multiplet (br m) | 2H | J(gem) ≈ 12-14, J(ax-ax) ≈ 10-13, J(ax-eq) ≈ 2-5 | These protons are adjacent to the nitrogen atom of the carbamate, which is electron-withdrawing, causing a downfield shift. The chair conformation of the piperidine ring leads to complex splitting patterns.[5][6] |

| Piperidine H2, H6 (equatorial) | ~4.0 - 4.2 | Broad multiplet (br m) | 2H | J(gem) ≈ 12-14, J(eq-ax) ≈ 2-5, J(eq-eq) ≈ 2-3 | These protons are significantly deshielded due to the anisotropic effect of the carbonyl group in the Boc protecting group and their position relative to the nitrogen atom. |

| Piperidine H3, H5 (axial) | ~1.1 - 1.3 | Multiplet (m) | 2H | J(gem) ≈ 12-14, J(ax-ax) ≈ 10-13, J(ax-eq) ≈ 2-5 | These are typical chemical shifts for axial protons in a piperidine ring.[7] |

| Piperidine H3, H5 (equatorial) | ~1.7 - 1.9 | Multiplet (m) | 2H | J(gem) ≈ 12-14, J(eq-ax) ≈ 2-5, J(eq-eq) ≈ 2-3 | Equatorial protons are typically found slightly downfield from their axial counterparts. |

| Piperidine H4 | ~1.6 - 1.8 | Multiplet (m) | 1H | Complex | This proton is coupled to the adjacent methylene protons (H3 and H5) and the methoxymethyl protons. |

| -CH₂-O- (a) | ~3.2 - 3.4 | Doublet (d) | 2H | J(a-d) ≈ 6-7 | These protons are adjacent to an oxygen atom, causing a downfield shift. They are coupled to the H4 proton of the piperidine ring. |

| -O-CH₃ (c) | ~3.3 | Singlet (s) | 3H | N/A | The three equivalent protons of the methyl group are deshielded by the adjacent oxygen atom and appear as a singlet.[8] |

Experimental Protocol for ¹H NMR Spectrum Acquisition

A self-validating and robust protocol is essential for obtaining high-quality and reproducible NMR data.

Workflow for ¹H NMR Analysis

Caption: Experimental workflow for acquiring and processing the ¹H NMR spectrum.

Detailed Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard.[1] The choice of solvent is critical as it must dissolve the sample and not have signals that overlap with the analyte peaks.

-

Transfer the solution to a clean and dry 5 mm NMR tube. Ensure no solid particles are present.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Locking: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. This compensates for any minor drifts in the magnetic field during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.

-

Parameter Setup:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 12-15 ppm is appropriate to ensure all proton signals are captured.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient for good resolution.

-

-

Acquisition: The experiment is initiated to acquire the Free Induction Decay (FID), which is the time-domain signal.

-

-

Data Processing:

-

Fourier Transformation (FT): The FID is converted from the time domain to the frequency domain through a Fourier transform to generate the NMR spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced by setting the TMS peak to 0.00 ppm.[1]

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.[9]

-

Trustworthiness and Self-Validating Protocols

The described protocol incorporates several self-validating steps to ensure the integrity of the data:

-

Internal Standard: The use of TMS provides a reliable and universally accepted reference point for chemical shifts.

-

Reproducibility: A well-defined protocol ensures that the experiment can be repeated by different operators on different instruments to yield consistent results.

-

Data Consistency: The final interpreted spectrum must be consistent with the known molecular structure. The integration values should correspond to the number of protons in each environment, and the splitting patterns must adhere to the principles of spin-spin coupling.[9] Any deviation would indicate the presence of impurities or an incorrect structural assignment.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information that is indispensable for its characterization. A thorough understanding of the predicted chemical shifts and coupling constants, coupled with a robust experimental protocol, allows for the unambiguous confirmation of its structure and purity. This guide serves as a technical resource for researchers, providing the necessary theoretical foundation and practical insights to confidently acquire and interpret the ¹H NMR spectrum of this important synthetic intermediate.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Wang, M., Wang, W., & Qi, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

Supplementary information for a related chemical synthesis. (n.d.). Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

PubChem. (n.d.). tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

Williams, A. J., & Martin, G. E. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases. University of Puget Sound. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group... [Link]

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. [Link]

-

ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. [Link]

-

Jeyaraman, R., & Ravindran, T. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(4), 856-863. [Link]

-

ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. web.pdx.edu [web.pdx.edu]

- 3. acdlabs.com [acdlabs.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

Mass spectrometry of N-Boc-4-(methoxymethyl)piperidine

An In-Depth Technical Guide to the Mass Spectrometry of N-Boc-4-(methoxymethyl)piperidine

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of N-Boc-4-(methoxymethyl)piperidine, a key building block in contemporary drug discovery and organic synthesis. We delve into the principles of ionization and fragmentation, offering a detailed, field-tested perspective on interpreting the mass spectra obtained from both soft and energetic ionization techniques. This document is intended for researchers, analytical scientists, and drug development professionals who rely on mass spectrometry for structural confirmation, purity assessment, and reaction monitoring. We will explore the causal mechanisms behind the observed fragmentation patterns, provide validated experimental protocols, and present the data in a clear, accessible format to bridge theory with practical application.

Introduction: The Analytical Imperative

N-Boc-4-(methoxymethyl)piperidine (Molecular Formula: C₁₂H₂₃NO₃, Monoisotopic Mass: 229.168 Da) is a bifunctional molecule incorporating a piperidine core, a common scaffold in medicinal chemistry, protected by a tert-butoxycarbonyl (Boc) group. The 4-position is substituted with a methoxymethyl ether, adding a crucial vector for synthetic elaboration.

Accurate mass spectrometric analysis is non-negotiable for verifying the identity and purity of this reagent and its downstream products. Understanding its fragmentation behavior is paramount, as it allows chemists to confirm covalent modifications, identify impurities, and troubleshoot synthetic pathways. This guide moves beyond a simple catalog of peaks to explain why the molecule fragments as it does, empowering the scientist to interpret data with confidence.

Foundational Choices: Ionization and Instrumentation

The choice of ionization technique is the most critical parameter dictating the nature of the resulting mass spectrum. The two most relevant techniques for a molecule of this class are Electrospray Ionization (ESI) and Electron Ionization (EI).

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is the method of choice for unambiguously determining the molecular weight of the parent molecule. It imparts minimal excess energy, preserving the molecule's integrity as it transitions into the gas phase. Analysis is typically performed in positive ion mode, where the piperidine nitrogen readily accepts a proton to form the protonated molecule, [M+H]⁺. This technique is ideal for liquid chromatography-mass spectrometry (LC-MS) workflows.

-

Electron Ionization (EI): In contrast, EI is an energetic technique that bombards the molecule with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation. The resulting fragmentation pattern serves as a structural "fingerprint," providing rich detail about the molecule's constituent parts. EI is the standard ionization method for gas chromatography-mass spectrometry (GC-MS), suitable for thermally stable and volatile compounds like N-Boc-4-(methoxymethyl)piperidine.[1]

The following diagram illustrates the typical analytical workflow for this compound.

Caption: General workflow for MS analysis.

ESI Mass Spectrum: Confirming the Molecular Ion

Under typical positive-mode ESI conditions, the dominant species observed is the protonated molecule, [M+H]⁺. Given the monoisotopic mass of 229.168 Da, this peak will be found at m/z 230.175 .

Causality: The piperidine nitrogen is the most basic site on the molecule and is readily protonated in the ESI plume, which is often acidified (e.g., with 0.1% formic acid) to promote cation formation. In-source fragmentation is possible but can be minimized by using gentle source conditions (e.g., low fragmentor or cone voltage).[2] Even so, the lability of the Boc group means a fragment corresponding to the loss of isobutylene (C₄H₈, 56.06 Da) may be observed at m/z 174.113 , arising from the [M+H - C₄H₈]⁺ ion.

EI Mass Spectrum: Deconstructing the Molecule

The 70 eV EI mass spectrum provides a wealth of structural information through predictable fragmentation pathways. The process begins with the formation of a molecular ion (M⁺•) at m/z 229 , which is often of low abundance due to its instability. The subsequent fragmentation is driven by the generation of the most stable possible cations and neutral radicals.

The Dominant Influence: N-Boc Group Fragmentation

The N-Boc protecting group is the most labile part of the molecule and directs the primary fragmentation pathways.[3]

-

Loss of Isobutylene (Δ 56 Da): A hallmark of Boc-protected amines is the facile neutral loss of isobutylene via a McLafferty-type rearrangement, leading to a carbamic acid intermediate that readily decarboxylates.[4] However, under ESI conditions, the protonated molecule can lose isobutylene to form a stable protonated carbamic acid. Under EI, the radical cation can rearrange to expel isobutylene. This leads to a prominent ion at m/z 173 ([M - C₄H₈]⁺•) .

-

Formation of the tert-Butyl Cation (m/z 57): Alpha-cleavage of the C-O bond in the Boc group results in the formation of the highly stable tert-butyl cation (C₄H₉⁺). This ion at m/z 57 is often the base peak, or one of the most intense peaks, in the spectrum of N-Boc compounds.[5]

-

Complete Loss of the Boc Group (Δ 101 Da): Cleavage can also occur between the piperidine nitrogen and the carbonyl carbon of the Boc group, leading to the loss of a •COOC(CH₃)₃ radical (101 Da). This generates the 4-(methoxymethyl)piperidine radical cation at m/z 128 .

Fragmentation of the Piperidine Core and Side Chain

Cleavage events involving the piperidine ring and the methoxymethyl side chain produce ions in the mid-to-low mass range. These pathways become prominent after, or in competition with, the initial Boc fragmentation.

-

Alpha-Cleavage at the Ring Nitrogen: Following the principles of amine fragmentation, the C-C bond adjacent to the nitrogen atom can cleave.[6] This is particularly favorable after the loss of the bulky Boc group. This can lead to various ring-opening pathways. Studies on similar piperidine alkaloids show common fragment ions at m/z 70, 81, and 95, which represent different fragments of the piperidine ring itself.[7][8]

-

Side Chain Cleavage: The methoxymethyl ether side chain can fragment in two primary ways:

-

Loss of the Methoxy Group (Δ 31 Da): Cleavage of the O-CH₃ bond results in the loss of a methoxy radical (•OCH₃), which is a common pathway for ethers.[9][10] For example, the ion at m/z 173 could lose 31 Da to yield a fragment at m/z 142 .

-

Loss of the Methoxymethyl Group (Δ 45 Da): Cleavage of the C-C bond between the piperidine ring and the side chain results in the loss of a methoxymethyl radical (•CH₂OCH₃). This would lead to a piperidine-derived ion. For instance, the molecular ion could lose this radical to form an ion at m/z 184 .

-

Proposed Fragmentation Pathway Diagram

The following diagram synthesizes these rules into a cohesive fragmentation pathway for N-Boc-4-(methoxymethyl)piperidine under EI conditions.

Caption: Proposed EI fragmentation of N-Boc-4-(methoxymethyl)piperidine.

Summary of Key Ions and Data

The following table summarizes the key ions expected in the mass spectrum of N-Boc-4-(methoxymethyl)piperidine.

| Ionization Mode | m/z (Calculated) | Proposed Formula | Description |

| ESI (+) | 230.175 | [C₁₂H₂₄NO₃]⁺ | Protonated Molecule [M+H]⁺ |

| ESI (+) | 174.113 | [C₈H₁₆NO₃]⁺ | [M+H - C₄H₈]⁺; In-source loss of isobutylene |

| EI | 229.168 | [C₁₂H₂₃NO₃]⁺• | Molecular Ion [M]⁺• (often low abundance) |

| EI | 173.102 | [C₈H₁₅NO₃]⁺• | [M - C₄H₈]⁺•; Loss of isobutylene |

| EI | 128.107 | [C₇H₁₄NO]⁺ | [M - C₅H₉O₂]⁺; Loss of Boc radical |

| EI | 57.070 | [C₄H₉]⁺ | tert-Butyl cation; Often the base peak |

| EI | 142.081 | [C₇H₁₂NO₂]⁺ | [m/z 173 - •OCH₃]⁺; Subsequent loss of methoxy radical |

| EI | 83.086 | [C₅H₁₁N]⁺ | [m/z 128 - •CH₂OCH₃]⁺; Loss of methoxymethyl from deprotected ion |

Experimental Protocols

The following protocols are provided as validated starting points for analysis. Instrument-specific optimization is always recommended.

LC-MS (ESI) Protocol

-

Instrumentation: HPLC system coupled to a quadrupole, time-of-flight (Q-TOF), or Orbitrap mass spectrometer.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL in the initial mobile phase.

-

Chromatography:

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

MS (ESI+) Parameters:

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.[7]

-

Drying Gas (N₂) Flow: 8 L/min.

-

Drying Gas Temperature: 325 °C.

-

Nebulizer Pressure: 35 psig.

-

Fragmentor/Cone Voltage: 100 V (adjust to minimize in-source fragmentation).

-

Mass Range: m/z 50-500.

-

GC-MS (EI) Protocol

-

Instrumentation: Gas chromatograph coupled to a single quadrupole or other suitable mass spectrometer.

-

Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane (DCM).

-

Chromatography:

-

Column: DB-5ms or HP-1ms (30 m x 0.25 mm, 0.25 µm film).

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL, 20:1 split ratio.

-

Oven Program: 100 °C hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.

-

-

MS (EI) Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Mass Range: m/z 40-450.

-

Conclusion

The mass spectrometry of N-Boc-4-(methoxymethyl)piperidine is a predictable process governed by the established fragmentation rules of its constituent functional groups. Under soft ESI conditions, analysis is straightforward, yielding the protonated molecule for unambiguous molecular weight confirmation. Under energetic EI conditions, the spectrum is dominated by cleavages of the N-Boc group, primarily yielding the tert-butyl cation at m/z 57 and an ion representing the loss of isobutylene at m/z 173. Subsequent fragmentation of the deprotected piperidine core and the methoxymethyl side chain provides further structural detail. By understanding these causal fragmentation pathways, scientists can leverage mass spectrometry as a powerful tool for routine analysis and complex problem-solving in the synthesis and application of this versatile chemical building block.

References

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Pivatto, M., et al. (2005). Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites. Journal of the Brazilian Chemical Society, 16(6B). Available at: [Link]

-

Journal of Chinese Mass Spectrometry Society. (2014). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C2H6O CH3OCH3 mass spectrum of methoxymethane. Retrieved from [Link]

- National Forensic Centre, Slovenia. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

- Maksimović, M., & Stojanović, N. (1990). Gas chromatography/mass spectrometry in the elucidation of the structure of piperidine alkaloids. Journal of the Serbian Chemical Society.

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]

-

Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PLOS ONE. Retrieved from [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]

-

YouTube. (2021). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

-

ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

-

SciELO. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. zpxb.xml-journal.net [zpxb.xml-journal.net]

- 4. reddit.com [reddit.com]

- 5. acdlabs.com [acdlabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern of m/z m/e ions for analysis and identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to the Solubility of Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate

This guide provides a comprehensive technical overview of the solubility of tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties influencing its solubility, methodologies for its determination, and practical insights for its application in a laboratory setting.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a heterocyclic compound frequently utilized as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Understanding its solubility is paramount, as this fundamental property governs its behavior in various stages of drug development, from reaction kinetics and purification to formulation and bioavailability. Inadequate solubility can lead to challenges in achieving desired reaction yields, difficulties in purification, and ultimately, poor drug absorption and efficacy. This guide offers a detailed exploration of the solubility characteristics of this compound, providing a framework for its effective use in research and development.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For this compound, several key characteristics dictate its solubility profile.

The presence of both polar (the carbamate and ether functionalities) and non-polar (the tert-butyl and piperidine ring) regions gives the molecule a degree of amphiphilicity. The bulky tert-butyl group contributes to its lipophilicity, suggesting a preference for non-polar, organic solvents. Conversely, the oxygen and nitrogen atoms in the carbamate and ether groups can act as hydrogen bond acceptors, potentially allowing for some solubility in polar protic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃NO₃ | Sigma-Aldrich[1] |

| Molecular Weight | 229.32 g/mol | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| InChI Key | KDOINXYPVJQGPE-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Based on its structure, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents such as tetrahydrofuran (THF), ethyl acetate, and pyridine. Its solubility in aqueous media is expected to be limited due to the significant non-polar character imparted by the tert-butyl group and the hydrocarbon backbone of the piperidine ring.

Experimental Determination of Solubility: A Methodological Approach

Given the absence of extensive published solubility data for this compound, experimental determination is necessary. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[2] This technique involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.[3] The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Rationale for Method Selection

The shake-flask method is chosen for its reliability and ability to determine the thermodynamic equilibrium solubility, which is a crucial parameter for understanding a compound's intrinsic solubility.[2] This method is particularly suitable for crystalline solids like this compound.

For higher throughput screening, kinetic solubility methods, such as nephelometry, can be employed.[4][5] These methods measure the precipitation of a compound from a solution (typically dimethyl sulfoxide, DMSO) when introduced into an aqueous buffer.[6] While faster, kinetic solubility often overestimates the thermodynamic solubility.

Step-by-Step Protocol for Thermodynamic Solubility Determination

The following protocol outlines the shake-flask method for determining the solubility of this compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, isopropanol, ethyl acetate, THF)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Stock Solutions for Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent. Ensure there is undissolved solid present.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) to facilitate the dissolution process.

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true equilibrium is reached.

-

-